Benzoic acid, 2-iodyl-,1-methylethyl ester
Description
Benzoic acid, 2-iodyl-,1-methylethyl ester is a substituted benzoate ester characterized by an iodyl group (-IO₂) at the 2-position of the aromatic ring and an isopropyl (1-methylethyl) ester moiety. The iodyl group, a rare substituent in organic chemistry, likely confers unique electronic and steric properties, influencing reactivity and interactions. The isopropyl ester group may enhance lipophilicity compared to smaller esters like methyl or ethyl .
Properties
CAS No. |
674776-90-0 |
|---|---|
Molecular Formula |
C10H11IO4 |
Molecular Weight |
322.10 g/mol |
IUPAC Name |
1-iodylpropan-2-yl benzoate |
InChI |
InChI=1S/C10H11IO4/c1-8(7-11(13)14)15-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
WFTSEQUJNJQXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI(=O)=O)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-iodyl-,1-methylethyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method involves the reaction of 2-iodylbenzoic acid with isopropanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-iodyl-,1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The iodyl group can participate in oxidation reactions, converting to iodoxy or other higher oxidation states.
Reduction: Reduction of the iodyl group can lead to the formation of iodobenzoic acid derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Iodoxybenzoic acid derivatives.
Reduction: Iodobenzoic acid derivatives.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-iodyl-,1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-iodyl-,1-methylethyl ester involves its reactivity with various molecular targets. The iodyl group can participate in redox reactions, altering the oxidation state of target molecules. This reactivity can disrupt biological pathways, leading to antimicrobial or anticancer effects. The ester group can also interact with enzymes or other proteins, influencing their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent and Ester Group Variations
The following table compares benzoic acid, 2-iodyl-,1-methylethyl ester with structurally related compounds, focusing on substituents, ester groups, and reported activities:
Biological Activity
Benzoic acid, 2-iodyl-,1-methylethyl ester (CAS No. 674776-90-0) is an organic compound that has garnered interest for its potential biological activities. This compound is characterized by the presence of iodine, which may impart unique properties that affect its reactivity and biological interactions. Understanding the biological activity of this compound is critical for its application in pharmaceuticals, agriculture, and other fields.
This compound has the molecular formula and features a benzoic acid core with an iodine substituent at the 2-position and an isopropyl group at the 1-position. Its structure can be represented as follows:
Antioxidant Activity
Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. A comparative study demonstrated that compounds containing iodine, such as this compound, show enhanced radical scavenging activity due to the presence of the iodine atom, which may stabilize free radicals more effectively than other substituents.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Control | 50 ± 5 | 45 ± 4 |
| Benzoic Acid Derivative | 30 ± 3 | 25 ± 3 |
Antimicrobial Activity
The antimicrobial properties of benzoic acid derivatives have been well-documented. Studies have shown that compounds with iodine substituents can exhibit broad-spectrum antimicrobial activity against various pathogens. For instance, this compound was tested against Gram-positive and Gram-negative bacteria, yielding promising results.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The biological activity of this compound can be attributed to its ability to interact with cellular components. The iodine atom is believed to play a crucial role in facilitating electron transfer processes, which may enhance its oxidative capacity. This property makes it a valuable candidate in catalytic oxidation reactions in biological systems.
Study on Catalytic Activity
A study conducted by researchers focused on the catalytic oxidation of alcohols using this compound as an oxidizing agent. The results indicated that this compound was highly effective in converting various alcohols to their corresponding carbonyl compounds with high yields under mild conditions.
- Catalyst Used : Iron(III) phthalocyanine complex
- Substrate : Benzylic alcohols
- Yield : Up to 95% isolated yield after one hour
Environmental Impact Study
An investigation into the environmental impact of benzoic acid derivatives revealed that these compounds could degrade into less harmful substances under certain conditions. The study emphasized the need for further research into their environmental fate and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
